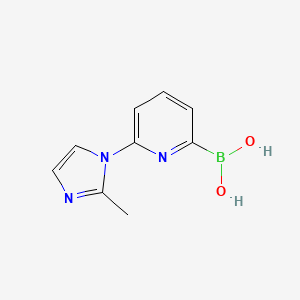
2,3-Diiodo-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diiodo-5-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H2F3I2N . It is a useful reactant for metal-catalyzed organic reactions .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one method involves the synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine from 5-Amino-2-(trifluoromethyl)pyridine .Molecular Structure Analysis
The molecular structure of this compound has been studied using various spectroscopic techniques . The most stable, optimized structure of the molecule was predicted by density functional theory calculations .Chemical Reactions Analysis
The chemical reactions involving this compound have been explored in the context of its use as an intermediate in the synthesis of several crop-protection products .Physical and Chemical Properties Analysis
This compound has a molecular weight of 398.89 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 161 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2,3-Diiodo-5-(trifluoromethyl)pyridine serves as a versatile intermediate in the synthesis of various pyridine derivatives, crucial for developing pesticides, pharmaceuticals, and agrochemicals. Notable research highlights its use in synthesizing compounds with significant industrial, biological, and medicinal properties, such as 5H-Chromeno[2,3-b]pyridines, through multicomponent reactions, demonstrating its utility in creating biologically active molecules and potential drug candidates with good yields (Y. E. Ryzhkova et al., 2023; M. Elinson et al., 2018).
Coordination Chemistry
Its derivatives, such as 2,6-bis(pyrazolyl)pyridines, have found applications in coordination chemistry, notably in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions. This research underscores the molecule's role in developing functional materials for sensing and catalysis (M. Halcrow, 2005; M. Halcrow, 2014).
Advanced Materials Development
Further exploring its applications, derivatives of this compound have contributed to the advancement of materials science, including the development of blue fluorophores and electroluminescent materials for organic light-emitting diodes (OLEDs). These contributions are pivotal for creating highly efficient and stable lighting and display technologies, demonstrating the compound's significant impact beyond traditional chemical synthesis into materials science and engineering (M. Yamaji et al., 2017; Li-min Huang et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-diiodo-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I2N/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXFJYJAZSYLCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)I)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679124 |
Source


|
| Record name | 2,3-Diiodo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227599-67-8 |
Source


|
| Record name | 2,3-Diiodo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


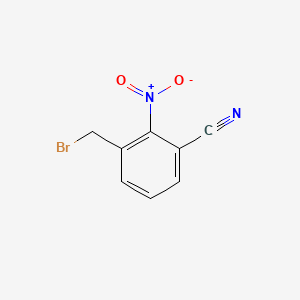
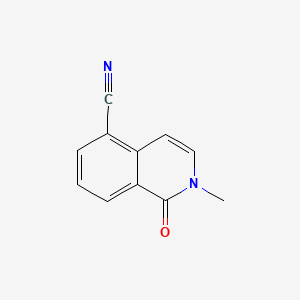
![[13C]-9-Methylfluorene-9-carboxylic acid](/img/structure/B595165.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid](/img/structure/B595167.png)
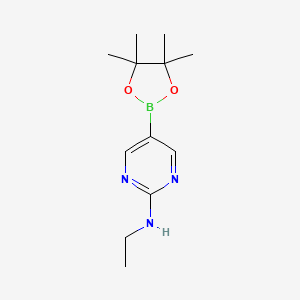
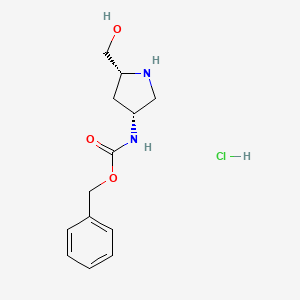

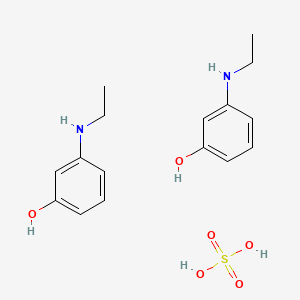
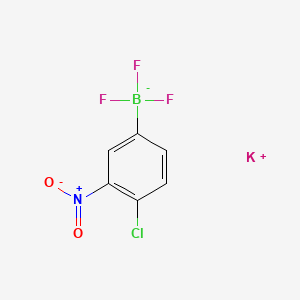
![6-Oxa-2-azaspiro[3.5]nonane](/img/structure/B595181.png)
